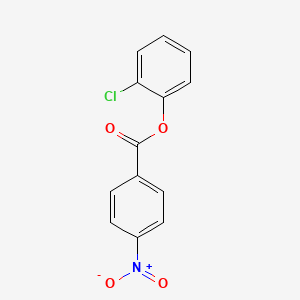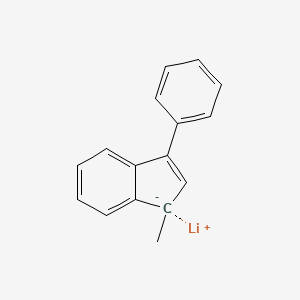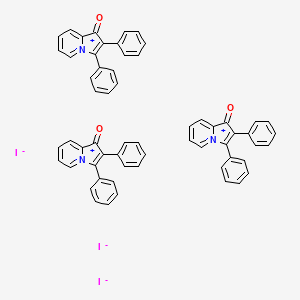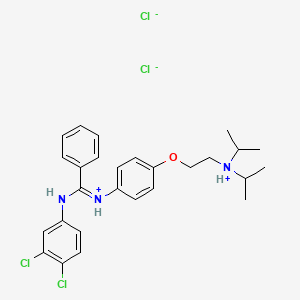![molecular formula C20H42ClNO3 B14419463 N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine CAS No. 84551-25-7](/img/structure/B14419463.png)
N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: is a chemical compound that features a long alkyl chain with a series of ethoxy groups and a terminal amine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine typically involves the reaction of dodecylamine with a series of ethylene oxide and chloroethanol derivatives. The process can be summarized as follows:
Step 1: Reaction of dodecylamine with ethylene oxide to form N-(2-hydroxyethyl)dodecan-1-amine.
Step 2: Subsequent reaction with 2-chloroethanol to introduce the chloroethoxy group.
Step 3: Repetition of the ethylene oxide and chloroethanol reactions to achieve the desired number of ethoxy groups.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the chloroethoxy groups, converting them to ethoxy groups.
Substitution: The chloroethoxy groups can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Sodium hydroxide or potassium carbonate in polar aprotic solvents.
Major Products:
Oxidation: N-oxides of the original compound.
Reduction: Compounds with ethoxy groups instead of chloroethoxy groups.
Substitution: Derivatives with various nucleophiles replacing the chlorine atom.
Applications De Recherche Scientifique
Chemistry:
- Used as a surfactant or emulsifier due to its amphiphilic nature.
- Employed in the synthesis of complex organic molecules.
Biology:
- Investigated for its potential as a drug delivery agent due to its ability to interact with biological membranes.
Medicine:
- Explored for its antimicrobial properties, particularly against certain bacterial strains.
Industry:
- Utilized in the formulation of cleaning agents and detergents.
- Applied in the production of specialty chemicals and polymers.
Mécanisme D'action
The mechanism of action of N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and leading to cell lysis. Additionally, the terminal amine group can interact with various molecular targets, influencing cellular processes.
Comparaison Avec Des Composés Similaires
N-(2-{2-[2-(2-Methoxyethoxy)ethoxy]ethyl)dodecan-1-amine: Similar structure but with methoxy groups instead of chloroethoxy groups.
N-(2-{2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: Contains hydroxy groups instead of chloroethoxy groups.
N-(2-{2-[2-(2-Ethoxyethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine: Features ethoxy groups instead of chloroethoxy groups.
Uniqueness: N-(2-{2-[2-(2-Chloroethoxy)ethoxy]ethoxy}ethyl)dodecan-1-amine is unique due to the presence of chloroethoxy groups, which can undergo specific chemical reactions, such as nucleophilic substitution, that are not possible with its analogs containing methoxy, hydroxy, or ethoxy groups. This makes it a versatile compound for various synthetic and industrial applications.
Propriétés
Numéro CAS |
84551-25-7 |
|---|---|
Formule moléculaire |
C20H42ClNO3 |
Poids moléculaire |
380.0 g/mol |
Nom IUPAC |
N-[2-[2-[2-(2-chloroethoxy)ethoxy]ethoxy]ethyl]dodecan-1-amine |
InChI |
InChI=1S/C20H42ClNO3/c1-2-3-4-5-6-7-8-9-10-11-13-22-14-16-24-18-20-25-19-17-23-15-12-21/h22H,2-20H2,1H3 |
Clé InChI |
MWKCGBIZQFVUAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCNCCOCCOCCOCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



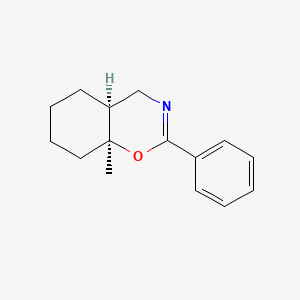
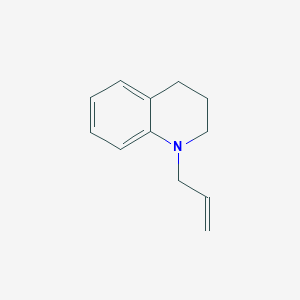
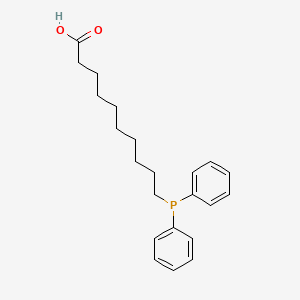
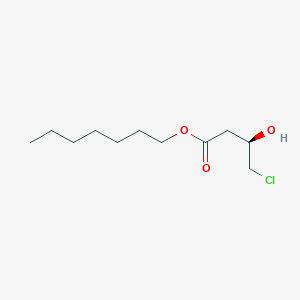
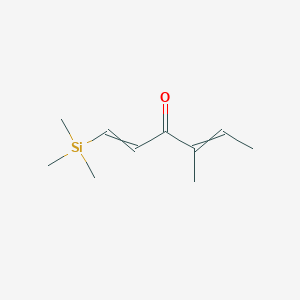
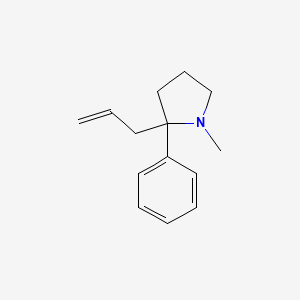
![3-Chloro-4-[(4-methoxynaphthalen-1-yl)oxy]-5-methylaniline](/img/structure/B14419425.png)
![Ethanone, 1-[2-[(acetyloxy)methyl]-4-methoxyphenyl]-](/img/structure/B14419428.png)
![N~4~,N~6~-Dimethyl-5-[(E)-phenyldiazenyl]pyrimidine-4,6-diamine](/img/structure/B14419429.png)
